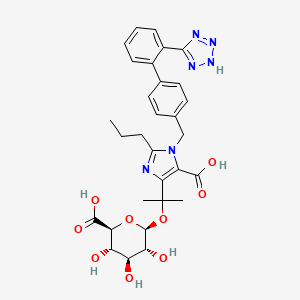

Olmesartan Acid O-|A-D-Glucuronide

Description

Systematic Nomenclature and IUPAC Classification

The systematic nomenclature of Olmesartan Acid O-β-D-Glucuronide follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and stereochemical centers. The official IUPAC name for this compound is 5-[2-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxypropan-2-yl]-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid. This comprehensive designation reflects the complex structural architecture containing an imidazole core, biphenyl tetrazole moiety, and the attached β-D-glucopyranosiduronic acid unit.

The Chemical Abstracts Service has assigned the unique registry number 369395-57-3 to this compound, providing an unambiguous identifier for database searches and regulatory documentation. Alternative systematic names include β-D-Glucopyranosiduronic acid, 1-[5-carboxy-2-propyl-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazol-4-yl]-1-methylethyl and 1-[5-Carboxy-2-propyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]Methyl]-1H-iMidazol-4-yl]-1-Methylethyl β-D-Glucopyranosiduronic Acid. The nomenclature clearly indicates the presence of the glucuronide moiety attached to the olmesartan acid structure through an ether linkage at the tertiary alcohol position.

The compound belongs to the chemical classification of drug metabolites, specifically acyl glucuronides formed through UDP-glucuronosyltransferase-mediated conjugation reactions. Within the broader context of angiotensin receptor blocker metabolites, this compound represents a major biotransformation product that exemplifies the body's mechanism for enhancing drug elimination through increased hydrophilicity. The systematic classification places this molecule within the category of biphenylyltetrazole derivatives conjugated with glucuronic acid, distinguishing it from other glucuronide metabolites of related pharmaceutical compounds.

Molecular Formula and Stereochemical Configuration

The molecular formula of Olmesartan Acid O-β-D-Glucuronide is C₃₀H₃₄N₆O₉, indicating a complex organic structure containing thirty carbon atoms, thirty-four hydrogen atoms, six nitrogen atoms, and nine oxygen atoms. The molecular weight has been precisely determined as 622.626 atomic mass units, with an accurate mass of 622.239 as measured by high-resolution mass spectrometry. These molecular parameters confirm the addition of glucuronic acid (C₆H₁₀O₇, molecular weight 194.14) to the parent olmesartan molecule (C₂₄H₂₆N₆O₃, molecular weight 446.50).

The stereochemical configuration of this compound presents significant complexity due to multiple chiral centers present in both the olmesartan backbone and the attached glucuronide moiety. The glucuronic acid portion maintains the natural β-D-configuration with defined stereochemistry at positions 2S, 3R, 4S, 5S, and 6S of the pyranose ring. This stereochemical arrangement corresponds to the naturally occurring configuration of glucuronic acid as it exists in biological systems and as produced by UDP-glucuronosyltransferase enzymes during Phase II metabolism.

The overall molecular architecture demonstrates the conjugation occurring at the tertiary alcohol position of olmesartan through the formation of an ether linkage with the anomeric carbon of glucuronic acid. This specific conjugation site represents the primary metabolic pathway for olmesartan biotransformation, as the tertiary alcohol group provides the most reactive site for glucuronidation among the available functional groups in the parent molecule. The resulting structure maintains the pharmacophoric elements of the original angiotensin receptor blocker while significantly increasing the molecule's hydrophilicity and molecular weight.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for Olmesartan Acid O-β-D-Glucuronide through analysis of both proton and carbon chemical environments. Proton nuclear magnetic resonance spectroscopy enables identification of glucuronide conjugates through characteristic chemical shift patterns and spin-spin coupling patterns that distinguish different positional isomers and anomeric configurations. The glucuronide protons typically appear in the 3.5-5.5 parts per million region, with the anomeric proton showing distinctive coupling patterns that confirm the β-configuration of the glycosidic linkage.

The identification of glucuronide isomers through nuclear magnetic resonance spectroscopy relies on specific chemical shift differences and coupling constants that reflect the electronic environment around each proton. For olmesartan glucuronides, the attachment site can be determined by analyzing the chemical shift changes in the proton signals corresponding to the conjugation position compared to the parent compound. The tetrazole ring protons and the biphenyl aromatic signals provide additional structural confirmation, appearing in characteristic regions of the spectrum that allow for unambiguous identification of the olmesartan backbone.

Mass spectrometry analysis of Olmesartan Acid O-β-D-Glucuronide employs multiple ionization and fragmentation techniques to provide definitive structural characterization. Ultraviolet photodissociation mass spectrometry has proven particularly effective for elucidating the structure of olmesartan glucuronide conjugates, providing greater fragmentation efficiency compared to traditional collision-induced dissociation methods. This technique generates structurally informative product ions that retain the entire glucuronide modification, allowing for precise localization of the conjugation site within the parent molecule.

| Spectroscopic Technique | Key Diagnostic Features | Structural Information |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Anomeric proton δ 4.5-5.5 ppm | β-Configuration confirmation |

| ¹H Nuclear Magnetic Resonance | Glucuronide protons δ 3.5-5.5 ppm | Carbohydrate moiety identification |

| Mass Spectrometry | Parent ion m/z 623 | Molecular weight confirmation |

| Ultraviolet Photodissociation | Intact glucuronide fragments | Conjugation site localization |

The fragmentation patterns observed in mass spectrometry analysis typically show characteristic losses corresponding to the glucuronide moiety (loss of 176 mass units for the neutral glucuronic acid) as well as fragmentation within the glucuronide ring system. Advanced techniques such as ultraviolet photodissociation provide enhanced structural elucidation capabilities by generating unique fragment ions with both even and odd electrons, particularly beneficial for compounds containing multiple π bonds like the biphenyl tetrazole system present in olmesartan derivatives.

Crystallographic Data and Conformational Analysis

The crystallographic characterization of Olmesartan Acid O-β-D-Glucuronide presents unique challenges due to the compound's high molecular weight, multiple hydrogen bonding capabilities, and conformational flexibility around the glycosidic linkage. While specific single-crystal X-ray diffraction data for this particular glucuronide metabolite remains limited in the available literature, computational modeling and molecular dynamics simulations provide valuable insights into the preferred conformational states and intermolecular interactions that govern the compound's solid-state behavior.

The conformational analysis of this molecule must consider the rotational freedom around the glycosidic bond connecting the glucuronic acid moiety to the olmesartan backbone, as well as the internal flexibility of both molecular components. The glucuronide portion typically adopts a chair conformation similar to other pyranose derivatives, with the carboxylate group occupying an equatorial position that minimizes steric interactions. The spatial arrangement of the hydroxyl groups in the glucuronide ring creates multiple opportunities for intramolecular and intermolecular hydrogen bonding, which significantly influences the overall molecular conformation and crystal packing arrangements.

Computational studies utilizing density functional theory calculations and molecular mechanics approaches have been employed to predict the most stable conformational states of similar angiotensin receptor blocker glucuronides. These theoretical investigations suggest that the glycosidic linkage preferentially adopts conformations that minimize steric clashes between the bulky olmesartan moiety and the glucuronide hydroxyl groups while maximizing favorable electrostatic interactions between the carboxylate functionality and the imidazole nitrogen atoms.

| Conformational Parameter | Predicted Range | Structural Implication |

|---|---|---|

| Glycosidic Torsion Angle | -60° to +60° | Preferred linkage geometry |

| Glucuronide Ring Pucker | Chair (⁴C₁) | Minimal ring strain |

| Carboxylate Orientation | Equatorial | Reduced steric hindrance |

| Intermolecular H-bonding | Multiple sites | Crystal stability |

The analysis of related glucuronide structures in the Cambridge Structural Database reveals common packing motifs characterized by extensive hydrogen bonding networks involving the glucuronide hydroxyl and carboxylate groups. These intermolecular interactions typically result in layer-like arrangements in the crystal lattice, with the hydrophobic portions of the olmesartan backbone forming van der Waals contacts between adjacent layers. The overall crystal architecture reflects a balance between maximizing hydrogen bonding opportunities and accommodating the geometric constraints imposed by the rigid biphenyl tetrazole system.

Properties

IUPAC Name |

5-[2-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxypropan-2-yl]-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N6O9/c1-4-7-19-31-25(30(2,3)45-29-23(39)21(37)22(38)24(44-29)28(42)43)20(27(40)41)36(19)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)26-32-34-35-33-26/h5-6,8-13,21-24,29,37-39H,4,7,14H2,1-3H3,(H,40,41)(H,42,43)(H,32,33,34,35)/t21-,22-,23+,24-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEKAQESFGDVLAF-UMWNSNATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(C)(C)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(C)(C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858253 | |

| Record name | 2-(5-Carboxy-2-propyl-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-4-yl)propan-2-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369395-57-3 | |

| Record name | 2-(5-Carboxy-2-propyl-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-4-yl)propan-2-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Olmesartan Acid O-|A-D-Glucuronide is a key metabolite of olmesartan medoxomil, an angiotensin II receptor blocker (ARB) used primarily for the treatment of hypertension. The biological activity of this compound is significant in understanding its pharmacological effects, safety profile, and potential side effects.

Pharmacological Profile

Mechanism of Action

Olmesartan acts by selectively blocking the angiotensin II type 1 receptor (AT1), which leads to vasodilation and a decrease in blood pressure. The conversion of olmesartan medoxomil to its active form, olmesartan, occurs via hydrolysis, primarily facilitated by the enzyme carboxymethylenebutenolidase (CMBL) in the liver and intestine . This bioactivation process is crucial for the therapeutic efficacy of olmesartan.

Bioactivation Enzyme

CMBL has been identified as the primary enzyme responsible for hydrolyzing olmesartan medoxomil into olmesartan. This enzyme exhibits unique sensitivity to chemical inhibitors, distinguishing it from other esterases . Understanding this enzymatic pathway is essential for elucidating the pharmacokinetics of olmesartan and its glucuronide metabolite.

Biological Activity and Metabolism

Glucuronidation

this compound is formed through the conjugation of olmesartan with glucuronic acid, a process known as glucuronidation. This metabolic pathway enhances the solubility and excretion of the drug, thereby influencing its pharmacokinetic properties. The biological activity of glucuronides typically includes modulation of drug action and potential alterations in pharmacological effects .

Case Studies on Side Effects

Olmesartan-Induced Enteropathy

A notable adverse effect associated with chronic use of olmesartan is drug-induced enteropathy. In a case study published in December 2021, a patient developed severe diarrhea and weight loss attributed to olmesartan use. The diagnosis was challenging due to the lack of significant findings in standard tests, emphasizing the need for awareness among healthcare providers regarding this potential side effect . The mechanism behind this enteropathy may involve increased levels of angiotensin II, leading to inflammatory responses in the intestinal epithelium .

Table 1: Summary of Key Research Findings on this compound

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Stability Profile of Olmesartan and Its Metabolites

| Condition | Olmesartan Medoxomil | Olmesartan Acid O-β-D-Glucuronide |

|---|---|---|

| Acidic Hydrolysis | Degrades | Presumed stable (data needed) |

| Oxidative Stress | Degrades | Likely stable |

| Thermal Stress | Stable | Stable |

Table 2: Pharmacokinetic Parameters (Hypothetical)

| Parameter | Olmesartan Medoxomil | Olmesartan Acid O-β-D-Glucuronide |

|---|---|---|

| Half-life (t₁/₂) | 13–16 hours | <6 hours (estimated) |

| Protein Binding | 99% | Lower (due to glucuronidation) |

Preparation Methods

Alkylation and Hydrolysis: Generating the Carboxylic Acid Precursor

The alkylation of ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate with 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide in N,N-dimethylacetamide (DMAC) forms trityl olmesartan ethyl ester. Subsequent hydrolysis with lithium hydroxide yields trityl olmesartan salt, a carboxylic acid derivative. This intermediate is critical, as olmesartan acid (post-deprotection) serves as the substrate for glucuronidation.

Esterification and Deprotection: Medoxomil Group Introduction

Esterification of trityl olmesartan salt with 4-chloromethyl-5-methyl-1,3-dioxolene-2-one introduces the medoxomil group, forming trityl olmesartan medoxomil. Acidic deprotection (e.g., hydrohalic acid) removes the trityl group, yielding olmesartan medoxomil. The final hydrolysis of olmesartan medoxomil under physiological or basic conditions generates olmesartan acid, the direct precursor to the glucuronide metabolite.

Enzymatic Glucuronidation of Olmesartan Acid

UDP-Glucuronosyltransferase (UGT)-Mediated Synthesis

In vivo, UGT enzymes (e.g., UGT1A3, UGT2B7) catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to olmesartan acid. In vitro replication requires:

Chemical Glucuronidation Strategies

Chemical synthesis avoids enzymatic variability but demands precise stereocontrol. A proposed route involves:

-

Activation of Glucuronic Acid: Protection of hydroxyl groups (e.g., acetyl or benzyl) followed by activation of the anomeric position as a trichloroacetimidate.

-

Coupling Reaction: Reaction of activated glucuronic acid with olmesartan acid under Lewis acid catalysis (e.g., BF₃·OEt₂).

-

Deprotection: Sequential removal of protecting groups under mild acidic or basic conditions.

Analytical and Purification Challenges

Q & A

Basic Research Questions

Q. What validated chromatographic methods are recommended for identifying and quantifying Olmesartan Acid O-|A-D-Glucuronide in biological matrices?

- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is widely used. Key parameters include:

- Column : C18 stationary phase (e.g., 250 mm × 4.6 mm, 5 µm particle size).

- Mobile Phase : Gradient elution with a mixture of acetonitrile and phosphate buffer (pH adjusted to ~2.5–3.0 using orthophosphoric acid) to enhance resolution .

- Detection : UV wavelength at 250 nm, optimized for glucuronide absorption .

- Sample Preparation : Protein precipitation using acetonitrile or methanol, followed by centrifugation to reduce matrix interference .

- Validation : Ensure linearity (1–50 µg/mL), precision (<2% RSD), and recovery (>95%) per ICH guidelines .

Q. How can researchers differentiate this compound from its parent drug, olmesartan medoxomil, during analysis?

- Methodological Answer :

- Retention Time Shift : Glucuronides typically elute earlier than their parent drugs due to increased polarity. For olmesartan medoxomil, the glucuronide derivative shows a retention time (RRT) of ~0.16 relative to the parent compound under gradient HPLC conditions .

- Enzymatic Hydrolysis : Treat samples with β-glucuronidase; a disappearance of the glucuronide peak confirms its identity .

- Mass Spectrometry (LC-MS/MS) : Use precursor ion scanning for m/z transitions specific to the glucuronide moiety (e.g., loss of 176 Da) .

Advanced Research Questions

Q. What experimental design considerations are critical for assessing the stability of this compound under physiological conditions?

- Methodological Answer :

- pH Stability Studies : Incubate the compound in buffers simulating gastric (pH 1.2), intestinal (pH 6.8), and plasma (pH 7.4) environments at 37°C. Monitor degradation via HPLC at intervals (0, 12, 24, 48 hours) .

- Temperature and Light Sensitivity : Store samples at -20°C (long-term), 4°C (short-term), and room temperature with/without light protection. Use stability-indicating methods to quantify degradation products .

- Aggregation Behavior : Employ dynamic light scattering (DLS) or microscopy to detect aggregate formation, a common issue with glucuronides in aqueous solutions .

Q. How can researchers mitigate interference from endogenous glucuronides during LC-MS/MS analysis of this compound in plasma?

- Methodological Answer :

- Solid-Phase Extraction (SPE) : Use mixed-mode cartridges (e.g., Oasis HLB) to selectively isolate the target glucuronide while retaining endogenous compounds .

- Isotopic Labeling : Incorporate a stable isotope-labeled internal standard (e.g., deuterated olmesartan glucuronide) to correct for matrix effects .

- High-Resolution MS : Apply quadrupole-time-of-flight (Q-TOF) systems to resolve isobaric interferences via exact mass measurements (<5 ppm error) .

Q. What strategies are effective in reducing synthesis-related impurities like olmesartan acid during the production of this compound?

- Methodological Answer :

- Process Optimization : Replace aqueous acetic acid with agitated thin-film drying (ATFD) under vacuum (70–75 mm/Hg) to minimize hydrolysis of the prodrug, reducing olmesartan acid impurity to <0.1% .

- Crystallization Control : Use acetone-water mixtures (3:1 v/v) for recrystallization, ensuring slow cooling (0.5°C/min) to enhance purity .

- In-Process Monitoring : Implement real-time HPLC tracking of reaction intermediates (e.g., trityl olmesartan medoxomil) to halt reactions at optimal conversion points .

Data Contradiction Analysis

Q. How should researchers address discrepancies in pharmacokinetic data for this compound across studies?

- Methodological Answer :

- Source Investigation : Compare study designs (e.g., animal models vs. human trials). For example, rabbit valvular interstitial cell (VIC) models may overestimate metabolic stability compared to human hepatocyte assays .

- Dose-Response Modeling : Apply factorial design principles to assess synergistic effects, as seen in olmesartan/HCTZ combination studies, where response surface models resolve dose-dependent contradictions .

- Meta-Analysis : Pool data from studies with standardized protocols (e.g., USP-defined mobile phases) to isolate methodological variables affecting bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.